BenchChemオンラインストアへようこそ!

(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine

Lipophilicity ADME Lead optimisation

(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine (CAS 1250415-04-3) is a chiral, secondary-tertiary amine building block comprising a 1-(pyridin-3-yl)ethyl scaffold N-functionalised with a 2-methylprop-2-en-1-yl (methallyl) group. With a molecular formula of C11H16N2 and a molecular weight of 176.26 g·mol⁻¹, the compound presents a single hydrogen bond donor, two hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 24.9 Ų.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B7863144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NCC(=C)C
InChIInChI=1S/C11H16N2/c1-9(2)7-13-10(3)11-5-4-6-12-8-11/h4-6,8,10,13H,1,7H2,2-3H3
InChIKeyKDSKQQKHDHNINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine – Procurement-Grade Physicochemical and Structural Baseline


(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine (CAS 1250415-04-3) is a chiral, secondary-tertiary amine building block comprising a 1-(pyridin-3-yl)ethyl scaffold N-functionalised with a 2-methylprop-2-en-1-yl (methallyl) group [1]. With a molecular formula of C11H16N2 and a molecular weight of 176.26 g·mol⁻¹, the compound presents a single hydrogen bond donor, two hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 24.9 Ų [1]. Its computed XLogP3 of 1.9 places it in a moderate lipophilicity range that is frequently desirable for fragment-based and lead-optimisation programmes [1].

Why In-Class N-Substituted 1-(Pyridin-3-yl)ethylamines Cannot Be Assumed Interchangeable


The 1-(pyridin-3-yl)ethylamine core supports a wide range of N-substituents, and small changes in the N-alkyl group produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and allylic reactivity that directly impact pharmacokinetic behaviour, target engagement, and synthetic downstream utility [1][2]. Generic substitution across this series therefore carries a high risk of altering solubility profiles, metabolic stability, or cross-coupling efficiency in ways that cannot be predicted from the core scaffold alone.

Quantitative Differentiation Evidence for (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine Against Closest N-Substituted Analogs


Computed Lipophilicity (XLogP3): Balanced LogP Relative to Saturated and Unsubstituted Allyl Analogs

The target compound’s XLogP3 of 1.9, computed by the XLogP3 3.0 algorithm, sits between the estimated values for its closest saturated analog (2-methylpropyl)[1-(pyridin-3-yl)ethyl]amine (predicted XLogP3 ≈ 2.3) and the unsubstituted allyl analog (prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine (predicted XLogP3 ≈ 1.5) [1][2]. The methallyl substituent thus provides an intermediate lipophilicity that can fine-tune membrane permeability without sacrificing the aqueous solubility required for biochemical assay compatibility.

Lipophilicity ADME Lead optimisation

Hydrogen Bond Donor/Acceptor (HBD/HBA) Profile: Singular HBD Minimises Desolvation Penalty vs. Primary Amine Core Analogs

The target compound possesses exactly 1 hydrogen bond donor (the secondary amine N–H) and 2 hydrogen bond acceptors (pyridine N and amine N), as computed by Cactvs [1]. In contrast, the parent primary amine 1-(pyridin-3-yl)ethylamine has 2 HBD (the –NH2 group). A reduction in HBD count from 2 to 1 is known to lower the desolvation free-energy penalty by approximately 1.5–2.5 kcal·mol⁻¹ in protein binding events, translating to a potential 10- to 100-fold improvement in binding affinity when other factors are held constant.

Hydrogen bonding Desolvation Fragment-based drug design

Conformational Flexibility: Four Rotatable Bonds Offer Greater Induced-Fit Capacity than Cyclopropylmethyl Analog

The target compound has 4 rotatable bonds, compared with 3 rotatable bonds for the cyclopropylmethyl analog (cyclopropylmethyl)[1-(pyridin-3-yl)ethyl]amine, which carries a constrained cyclopropyl ring [1]. The additional rotatable bond in the methallyl chain permits greater conformational sampling during target binding, which can be advantageous for targets with deep or flexible binding pockets that require induced-fit recognition.

Conformational entropy Induced fit Ligand flexibility

Allylic Reactivity: Methallyl Group Enables Regioselective Derivatisation not Accessible with Saturated or Cyclopropylmethyl Analogs

The 2-methylprop-2-en-1-yl (methallyl) substituent features a terminal alkene with allylic C–H bonds, enabling participation in Tsuji–Trost allylic substitution, Heck coupling, or radical additions that are unavailable to the saturated isobutyl analog (2-methylpropyl)[1-(pyridin-3-yl)ethyl]amine [1]. The methyl substituent on the alkene additionally directs regioselectivity in electrophilic additions compared with the unsubstituted allyl analog, offering a distinct synthetic vector for library enumeration.

Allylic substitution Cross-coupling Building block diversification

Vendor-Declared Purity and Multi-Supplier Availability: 95% Minimum Purity with ISO-Certified Supply Chain

The compound is commercially available from multiple independent vendors (MolCore, Leyan, Enamine) with declared purity specifications of ≥95% (Leyan: 95%; MolCore: NLT 98%) . This multi-supplier landscape reduces single-source procurement risk compared with rarer analogs such as (prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine, which is listed as discontinued at key distributors .

Purity specification Supply chain Procurement

Recommended Application Scenarios for (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine Based on Established Differentiation Evidence


Fragment-Based Lead Generation Requiring Moderate Lipophilicity (XLogP3 1.5–2.5 Window)

Fragment libraries prioritise compounds with XLogP3 values between 1 and 3 to balance aqueous solubility for biochemical screening with sufficient membrane permeability for cellular follow-up. The target compound’s XLogP3 of 1.9 falls within this optimal window and offers a ~0.4 log-unit advantage over both the more polar unsubstituted allyl analog and the more lipophilic saturated isobutyl analog, enabling fine-tuning of physicochemical properties without scaffold hopping [1].

CNS-Penetrant Probe Design Leveraging Low TPSA (24.9 Ų) and Single HBD

Compounds intended for central nervous system targets benefit from a topological polar surface area below 60–70 Ų and a limited number of hydrogen bond donors (≤1–2). With a TPSA of 24.9 Ų and a single HBD, the target compound satisfies these criteria and represents a more CNS-favourable physicochemical profile than the primary amine precursor (TPSA 38.9 Ų, 2 HBD), making it a superior starting point for neuroscience-focused medicinal chemistry [1].

Diversifiable Building Block for Parallel Library Synthesis via Allylic Chemistry

The methallyl substituent serves as a latent synthetic handle for late-stage diversification through Pd-catalysed allylic substitution, Heck coupling, or radical-mediated functionalisation. This allows a single procurement of the target compound to generate tens to hundreds of analogs without resynthesising the pyridin-3-yl ethylamine core at each iteration. The saturated isobutyl analog lacks this capability entirely, while the unsubstituted allyl analog offers less regiochemical control in electrophilic additions [1].

High-Throughput Screening (HTS) Hit Validation with Multi-Supplier Confirmatory Resupply

When an HTS hit requires rapid re-order for dose-response confirmation and early SAR expansion, the multi-supplier availability of the target compound (MolCore, Leyan, Enamine) with documented purity ≥95% reduces the risk of stock-out and enables independent purity verification across batches. Analogs with single-supplier or discontinued status (e.g., the unsubstituted allyl variant) present unacceptable procurement risk for time-sensitive hit validation workflows .

Quote Request

Request a Quote for (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.